

cross-validation of Nilotinib quantification between LC-MS/MS and HPLC-UV

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Compound of Interest

Compound Name: Nilotinib-13C,d3

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A Comparative Guide to Nilotinib Quantification: LC-MS/MS vs. HPLC-UV

For researchers, scientists, and drug development professionals, the accurate quantification of Nilotinib is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides an objective comparison of two common analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The choice between LC-MS/MS and HPLC-UV for Nilotinib quantification depends on the specific requirements of the analysis, including sensitivity, selectivity, and accessibility of instrumentation. While LC-MS/MS is often considered the gold standard for bioanalytical assays due to its superior sensitivity and specificity, HPLC-UV presents a simpler and more economical alternative. Studies have shown a strong correlation between Nilotinib concentrations determined by both methods, suggesting that HPLC-UV can be a reliable option for routine analysis.^[1]

Performance Characteristics: A Side-by-Side Comparison

The following tables summarize the key performance metrics for Nilotinib quantification using LC-MS/MS and HPLC-UV, based on published validation data.

Table 1: LC-MS/MS Method Performance

Parameter	Reported Performance
Linearity Range	5 - 5000 ng/mL[2]
Accuracy	92.1 - 109.5%[2]
Intra-assay Precision (CV%)	2.5 - 7.8%[2]
Inter-assay Precision (CV%)	0 - 5.6%[2]
Lower Limit of Quantification (LLOQ)	5 ng/mL[2]
Recovery	Not explicitly reported

Table 2: HPLC-UV Method Performance

Parameter	Reported Performance
Linearity Range	125 - 7000 ng/mL[1]
Accuracy	Within 15% of nominal values[1]
Intra-day Precision (CV%)	< 4.1%[1]
Inter-day Precision (CV%)	< 4.1%[1]
Lower Limit of Quantification (LLOQ)	125 ng/mL[1]
Limit of Detection (LOD)	90 ng/mL[1]
Recovery	≥65.1% (±21.4%)[1]

Experimental Protocols

Detailed methodologies for both LC-MS/MS and HPLC-UV are crucial for reproducibility. The following protocols are based on established and validated methods.

LC-MS/MS Method Protocol

1. Sample Preparation:

- To 0.2 mL of human plasma or serum, add an internal standard.

- Perform protein precipitation by adding acetonitrile.
- Vortex and centrifuge the mixture.
- Transfer the supernatant and evaporate to dryness under a stream of nitrogen at 37 °C.
- Reconstitute the dried residue in 100 µL of methanol:water (50:50, v/v).[\[2\]](#)

2. Chromatographic Conditions:

- LC System: Agilent 1100 series HPLC[\[2\]](#)
- Column: Hydro-Synergi, 4 µm, 50 mm × 2.0 mm i.d.
- Mobile Phase: A gradient of 0.1% formic acid in methanol and water.
- Flow Rate: 0.2 mL/min.
- Injection Volume: 5 µL.[\[2\]](#)

3. Mass Spectrometric Conditions:

- Mass Spectrometer: ThermoFinnigan MSQ single quadrupole mass spectrometer with electrospray ionization (ESI) in positive-ion mode.[\[2\]](#)
- Monitored Ions: m/z 530.4 for Nilotinib and m/z 534.4 for the internal standard.[\[2\]](#)
- Capillary Voltage: 4.0 kV.
- Cone Voltage: 60 V.
- Probe Temperature: 400 °C.[\[2\]](#)

HPLC-UV Method Protocol

1. Sample Preparation:

- To a plasma sample, add an internal standard (e.g., Rilpivirine).[\[1\]](#)

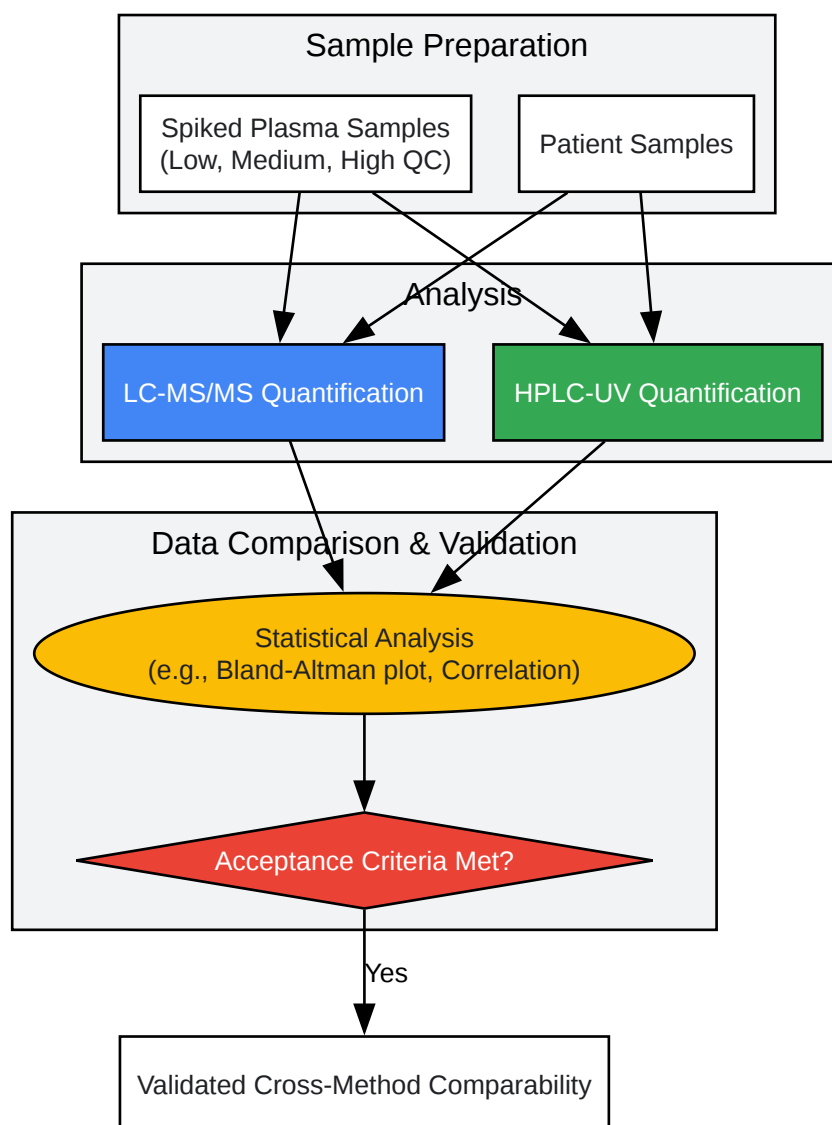
- Perform protein precipitation with 1 mL of acetonitrile.
- Vortex the mixture for 30 seconds and then centrifuge at 8900× g for 20 minutes at room temperature.[1]
- Transfer the supernatant to a glass tube and evaporate to dryness under a nitrogen flow at 40 °C.[1]
- Reconstitute the dry residue with 200 µL of potassium dihydrogen phosphate-buffered solution (pH 5.5; 0.037 M).[1]
- Filter the supernatant through a 0.45-µm nylon filter before injection.[1]

2. Chromatographic Conditions:

- HPLC System: Agilent Technologies 1260 infinite quaternary LC VL with a UV-visible detector.[3]
- Column: Tracer Excel 120 ODS C18 column.[1]
- Mobile Phase: A mixture of potassium dihydrogen phosphate-buffered solution (pH 5.5; 0.037 M), methanol, and acetonitrile (45:45:10, v/v/v).[1]
- Flow Rate: 1.7 mL/min.[1]
- Detection Wavelength: 254 nm.[1]

Cross-Validation Workflow

Cross-validation is essential to ensure that data from different analytical methods are comparable.[4] A typical workflow for cross-validating LC-MS/MS and HPLC-UV methods for Nilotinib quantification is illustrated below.



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Caption: Cross-validation workflow for Nilotinib quantification.

Conclusion

Both LC-MS/MS and HPLC-UV are robust methods for the quantification of Nilotinib. LC-MS/MS offers higher sensitivity, making it ideal for studies requiring low detection limits. In contrast, HPLC-UV provides a reliable and cost-effective alternative for routine therapeutic drug monitoring and quality control where slightly higher quantification limits are acceptable. The strong correlation observed between the two methods indicates that with proper validation, HPLC-UV can be confidently implemented in many laboratory settings. The choice of method

should be guided by the specific analytical needs, available resources, and regulatory requirements.

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